molecular formula C13H11BrN2OS B2970171 N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 849603-86-7

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2970171
CAS No.: 849603-86-7
M. Wt: 323.21
InChI Key: OTXJRGIHRPZWDP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H11BrN2OS and its molecular weight is 323.21. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors showcases the chemical synthesis and modification of similar compounds. This research highlights how altering the pyridine and pyridone positions can enhance enzyme potency and solubility, suggesting a methodology that could be applicable to N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide for targeted therapeutic applications (Schroeder et al., 2009).
  • The synthesis of pteridin-4-one derivatives from 2-aminopyrazine-3-carboxamide and its derivatives, including bromo-derivatives, involves methods that could be relevant for modifying this compound. These methods include heating with ortho esters or amides, indicating potential pathways for creating new derivatives with varied biological activities (Albert, 1979).

Catalysis and Organic Reactions

  • Research on cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives through directed C-H bond activation under air showcases a method that could be applied to this compound. This method allows for ortho-alkylation, suggesting potential for creating structurally diverse derivatives with enhanced or novel properties (Chen et al., 2011).

Antipathogenic Properties

  • A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives highlights the potential biological applications of compounds structurally related to this compound. These derivatives showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting that similar modifications to this compound could yield compounds with antibacterial properties (Limban et al., 2011).

Properties

IUPAC Name

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJRGIHRPZWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.